molecular formula C10H7F B033398 2-Fluoronaphthalene CAS No. 323-09-1

2-Fluoronaphthalene

Cat. No. B033398
CAS RN: 323-09-1
M. Wt: 146.16 g/mol
InChI Key: BAGQBTMEEISJLK-UHFFFAOYSA-N
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Description

2-Fluoronaphthalene is an organic compound belonging to the family of naphthalenes, which are aromatic hydrocarbons with two fused benzene rings. It is a colorless solid with a pungent odor, and is soluble in many organic solvents. This compound has a wide range of applications in scientific research, including its use in synthetic organic chemistry, as a reagent in organic synthesis, and as a research tool in biochemical and physiological studies.

Scientific Research Applications

  • Fluorescent Probes in Polymer Analysis : 2-Dimethylamino-6-propionylnaphthalene, a derivative of 2-fluoronaphthalene, serves as a sensitive fluorophore for monitoring the oxidation of polymers during the "induction period" and identifying chemical modifications induced by thermal oxidation (Rapp et al., 2018).

  • HPLC Analysis of Carboxylic Acids : 2-Bromoacetyl-6-methoxynaphthalene is used as a fluorescent labeling reagent in the HPLC analysis of carboxylic acids, such as fatty acids and bile acids (Gatti et al., 1992).

  • Enantioselective Sensing of Chiral Carboxylic Acids : Chiral 1,8-diacridylnaphthalene-derived fluorosensors, related to this compound, are used for enantioselective sensing of chiral carboxylic acids, demonstrating enantioselectivities up to 4.5 (Mei & Wolf, 2004).

  • Study of Metalation Processes : Metalation of this compound leads to regioisomeric mixtures in varying proportions. The metalation process is influenced by the choice of reagent and the presence of substituents (Ruzziconi et al., 2010).

  • Two-Photon Vapor Fluorescence Excitation Spectra : this compound shows significant intensity in two-photon vapor fluorescence excitation spectra, making it useful in spectroscopic studies (Rava & Goodman, 1985).

  • Resonant Interaction in Paired Impurity Centers : In low-temperature naphthalene, this compound admixtures show polarization of absorption bands due to resonance interactions, suggesting applications in the study of molecular interactions (Bezrodna et al., 2020).

  • Fungal Metabolism Studies : Research on the metabolism of 1-fluoronaphthalene in C. elegans indicates that a fluoro substituent enhances metabolism at specific positions, revealing insights into metabolic pathways (Cerniglia et al., 1984).

  • Polymorphism Studies : The polymorphic behavior of this compound, with three crystalline forms between 80 K and the melting temperature, is studied for understanding phase transitions and material properties (Meresse et al., 1983).

  • Spectroscopy and Structure Determination : The high-resolution electronic absorption spectrum of this compound has been analyzed, providing new insights into vibrational frequencies and vibronic bands in the excited state, useful for structure determination (Singh & Thakur, 2006).

Safety and Hazards

2-Fluoronaphthalene should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

2-Fluoronaphthalene is an organic compound that is widely used in organic synthesis . .

Mode of Action

It is known that the incorporation of fluorine into an organic compound can favorably alter its physicochemical properties with respect to biological activity, stability, and lipophilicity . This suggests that this compound may interact with its targets in a manner that leverages these altered properties.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight and lipophilicity, may influence its bioavailability .

Result of Action

Given its wide use in organic synthesis , it is likely that its effects are largely dependent on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is also flammable at high temperatures and should be kept away from fire and high-temperature environments .

properties

IUPAC Name

2-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGQBTMEEISJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186033
Record name 2-Fluoronaphthalene
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Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

323-09-1
Record name 2-Fluoronaphthalene
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Record name 2-Fluoronaphthalene
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Record name 2-Fluoronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Fluoronaphthalene?

A1: The molecular formula of this compound is C10H7F, and its molecular weight is 146.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy:
* 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ] * 13C NMR: Offers insights into the carbon backbone structure and bonding environment. [, , , ] * 19F NMR: Specifically analyzes the fluorine atom's electronic environment and interactions within the molecule. [, , , ]* UV-Vis Absorption Spectroscopy: Reveals information about electronic transitions within the molecule and is particularly useful for studying excited states. []* Fluorescence Spectroscopy: Offers insights into the molecule's excited state behavior and interactions within different environments. [, , ] * Microwave Spectroscopy: Helps determine the molecule's structure and rotational constants. [, ]

Q3: How does the fluorine atom influence the spectroscopic properties of naphthalene?

A3: The introduction of a fluorine atom in naphthalene impacts its spectroscopic properties in several ways:

  • Chemical Shifts: In NMR spectroscopy, fluorine's high electronegativity significantly affects the chemical shifts of nearby carbon and hydrogen nuclei, providing valuable structural information. [, , , , ]
  • Spin-Spin Coupling: Fluorine participates in long-range spin-spin coupling with both carbon and hydrogen nuclei, offering further insights into the molecule's structure and bonding. [, , , ]
  • Electronic Transitions: The presence of fluorine can alter the energy levels within the molecule, leading to shifts in UV-Vis absorption and fluorescence spectra. [, ]

Q4: What is unique about the crystal structure of this compound compared to naphthalene?

A4: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Interestingly, while most simple β-substituted naphthalene derivatives, including this compound, adopt a specific crystal structure (Type 1), 2-naphthol, surprisingly, aligns with naphthalene itself, forming a distinct structural subfamily (Type 2). [, ]

Q5: How does the fluorine atom in this compound influence its solid-state properties?

A5: The fluorine atom's presence leads to interesting phenomena in this compound's solid-state:* Dielectric Absorption: A unique dielectric absorption in the low-frequency region has been observed in this compound crystals. This phenomenon is attributed to the dynamic nature of disorder within its crystal structure. []* Thermal Expansion Anisotropy: Studies have revealed significant anisotropy in the thermal expansion of the disordered form of this compound (Form I). This anisotropy suggests a non-trivial relationship between its structure and thermal expansion properties. []* Solid Solution Formation: this compound readily forms solid solutions with other naphthalene derivatives, such as 2-chloronaphthalene and 2-naphthol. These solid solutions exhibit interesting phase behavior and interdiffusion properties. [, , ]

Q6: How does the reactivity of this compound differ from other 2-substituted naphthalenes in metalation reactions?

A6: While metalation of this compound typically results in regioisomeric mixtures, other 2-substituted naphthalenes, such as 2-(trifluoromethyl)naphthalene, can be selectively deprotonated at either the 1- or 3-position depending on the reagent used. This difference arises from the varying electronic and steric effects of the substituents. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods play a crucial role in understanding this compound's properties and reactivity. Some applications include:

  • Structure Determination: Computational calculations can help determine molecular geometry, bond lengths, and vibrational frequencies, complementing experimental spectroscopic data. [, ]
  • Electronic Structure Analysis: Computational tools can calculate electron density distribution, molecular orbitals, and other electronic properties, providing insights into reactivity and spectroscopic behavior. [, ]
  • Reaction Mechanism Studies: Simulations can explore reaction pathways, transition states, and intermediates, aiding in understanding reaction mechanisms and predicting product outcomes. []

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